molecular formula C8H15N5 B14492076 1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine CAS No. 64582-57-6

1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine

Cat. No.: B14492076
CAS No.: 64582-57-6
M. Wt: 181.24 g/mol
InChI Key: OEFZUVNVAFJABY-UHFFFAOYSA-N
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Description

1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine is a chemical compound that features a tetrazole ring attached to a cyclohexyl group, which is further connected to a methanamine group. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in medicinal chemistry and materials science .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Nitric acid, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro-tetrazoles, while reduction can produce amine-tetrazoles .

Scientific Research Applications

1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine is unique due to its specific structure, which combines the stability of the tetrazole ring with the flexibility of the cyclohexylmethanamine moiety.

Properties

CAS No.

64582-57-6

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

[4-(2H-tetrazol-5-yl)cyclohexyl]methanamine

InChI

InChI=1S/C8H15N5/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8/h6-7H,1-5,9H2,(H,10,11,12,13)

InChI Key

OEFZUVNVAFJABY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN)C2=NNN=N2

Origin of Product

United States

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